(R)-2-Aminopropan-1-ol-13C3

Beschreibung

Significance of Chiral β-Amino Alcohols in Contemporary Organic Synthesis and Catalysis

Chiral β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, creating at least one stereocenter. This structural motif is of paramount importance in the chemical sciences. These compounds are not merely synthetic curiosities; they are fundamental building blocks and highly effective tools in the creation of complex, stereochemically defined molecules. sciengine.comresearchgate.netgrafiati.com

The utility of chiral β-amino alcohols stems from several key properties:

Privileged Structural Motif: The vicinal amino alcohol framework is a prevalent feature in a vast number of biologically active molecules, including natural products and pharmaceutical drugs. sciengine.comresearchgate.netnih.gov

Chiral Building Blocks: Originating from the "chiral pool," many β-amino alcohols can be readily synthesized from naturally occurring amino acids, providing access to enantiomerically pure starting materials for multi-step syntheses. grafiati.comnih.govdiva-portal.org

Chiral Auxiliaries and Ligands: In asymmetric synthesis, chiral β-amino alcohols and their derivatives are extensively used as chiral auxiliaries. sciengine.comwikipedia.org A chiral auxiliary is a molecule temporarily incorporated into a substrate to direct a chemical reaction to form one enantiomer in preference to the other. wikipedia.orgbccollegeasansol.ac.in They are also crucial precursors for widely used chiral ligands, such as those of the oxazoline (B21484) class, which coordinate to metal centers to create highly effective asymmetric catalysts. sciengine.comsfu.ca

Organocatalysis: The adjacent Brønsted acid (hydroxyl group) and Brønsted base (amino group) sites allow these molecules to function as efficient bifunctional organocatalysts, accelerating a variety of chemical transformations without the need for metals. researchgate.net

The diverse applications of these compounds are central to the development of new synthetic methodologies and the efficient construction of enantiomerically pure molecules.

Table 1: Key Applications of Chiral β-Amino Alcohols This table is interactive. You can sort and filter the data.

| Application Area | Description | Key Reactions/Examples | References |

|---|---|---|---|

| Pharmaceutical Synthesis | Serve as essential intermediates and structural cores for a wide range of active pharmaceutical ingredients (APIs). | Synthesis of Efavirenz (HIV reverse transcriptase inhibitor), various bioactive compounds. | sciengine.comgrafiati.comtcichemicals.com |

| Chiral Ligands | Act as precursors to or components of ligands for transition metal-catalyzed asymmetric reactions. | Precursors for BOX (bisoxazoline) ligands used in various catalytic processes. | sciengine.com |

| Chiral Auxiliaries | Temporarily attached to a molecule to control the stereochemical outcome of a reaction. | Evans auxiliaries (oxazolidinones), pseudoephedrine amides for asymmetric alkylations. | sciengine.comwikipedia.org |

| Organocatalysis | Function as metal-free catalysts, often leveraging their bifunctional nature. | Michael additions, aldol (B89426) condensations, Diels-Alder reactions. | researchgate.net |

| Natural Product Synthesis | Used as starting materials or key intermediates in the total synthesis of complex natural molecules. | Synthesis of sphingosine, aurantioclavine. | sciengine.comdiva-portal.org |

| Chiral Resolving Agents | Used to separate enantiomers from a racemic mixture. | Formation of diastereomeric salts that can be separated by crystallization. | chemicalbook.com |

Role of Stable Isotopic Labeling (13C) in Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a reaction, a metabolic pathway, or a complex biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule with one of its isotopes. While radioactive isotopes can be used, stable (non-radioactive) isotopes like Carbon-13 (¹³C) have become indispensable tools, particularly when coupled with modern analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgsymeres.comacs.orgnih.gov

The natural abundance of ¹³C is only about 1.1%, with the vast majority of carbon being ¹²C. tum.debiorxiv.org By synthesizing molecules with a much higher percentage of ¹³C at specific or all positions, researchers can easily distinguish the labeled compound from its naturally occurring counterparts.

Key applications of ¹³C labeling include:

Mechanistic Elucidation: By tracing the position of ¹³C atoms from reactants to products, chemists can unravel complex reaction mechanisms. symeres.comnih.govresearchgate.net This provides definitive evidence for proposed pathways and intermediates.

Metabolic Flux Analysis: In biochemistry, ¹³C-labeled substrates (like glucose or amino acids) are administered to cells or organisms. nih.govjove.compnas.org By analyzing the distribution of the ¹³C label in various metabolites, researchers can map active metabolic pathways and quantify the flow (flux) of molecules through the cellular network. tum.denih.govpnas.org

Structural Biology with NMR: NMR spectroscopy is a cornerstone of structural biology, but for large molecules like proteins and nucleic acids, the spectra can be overwhelmingly complex due to signal overlap. utoronto.canih.gov Uniform or selective ¹³C labeling, often in combination with ¹⁵N labeling, simplifies these spectra and enables the determination of high-resolution 3D structures. sigmaaldrich.comnih.govacs.org

Quantitative Mass Spectrometry: In MS, a ¹³C-labeled compound serves as an ideal internal standard for quantification. symeres.comfrontiersin.org Since the labeled standard is chemically identical to the non-labeled analyte, it co-behaves during sample preparation and analysis, correcting for variations and leading to highly accurate measurements. This is a critical application in proteomics, metabolomics, and pharmacokinetic studies. symeres.comfrontiersin.org

Table 2: Applications of ¹³C Isotopic Labeling in Scientific Research This table is interactive. You can sort and filter the data.

| Field | Technique | Purpose | References |

|---|---|---|---|

| Mechanistic Chemistry | NMR, MS | Tracing the fate of carbon atoms to determine reaction pathways and identify intermediates. | symeres.comnih.govresearchgate.net |

| Metabolomics | MS, NMR | Quantifying metabolic fluxes, identifying active pathways, and tracing nutrient utilization. | tum.denih.govjove.compnas.org |

| Structural Biology | NMR | Resolving spectral overlap and enabling structure determination of large biomolecules (proteins, RNA). | utoronto.casigmaaldrich.comnih.govacs.org |

| Pharmacokinetics (ADME) | MS | Serving as an internal standard for precise quantification of drugs and their metabolites. | acs.orgnih.govsimsonpharma.com |

| Environmental Science | MS | Tracing the fate of agrochemicals and pollutants in ecosystems. | wikipedia.orgsymeres.com |

| Proteomics/Metabolomics | MS | Differentiating biological signals from analytical artifacts and aiding in molecular formula determination. | symeres.comfrontiersin.org |

Overview of Key Research Domains for (R)-2-Aminopropan-1-ol-13C3

This compound, also known as (R)-alaninol-13C3, combines the features of a chiral β-amino alcohol with the analytical advantages of complete carbon-13 labeling. This specific combination makes it a highly valuable tool for sophisticated research applications where both stereochemistry and molecular tracking are critical. The parent compound, (R)-2-aminopropan-1-ol, is a chiral intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The incorporation of three ¹³C atoms provides a distinct mass shift and powerful NMR signals, enabling its use in several key domains:

Stereoselective Metabolic Studies: Many drugs contain chiral centers, and their enantiomers often exhibit different metabolic fates. If a pharmaceutical candidate incorporates the (R)-2-aminopropan-1-ol scaffold, the ¹³C₃-labeled version can be used as a tracer. Researchers can administer the labeled compound and use mass spectrometry to track its absorption, distribution, metabolism, and excretion (ADME), clearly distinguishing it from other compounds and precisely quantifying its metabolic products. acs.orgnih.gov

Quantitative Bioanalysis: In clinical and preclinical studies, this compound is an ideal internal standard for the quantification of its unlabeled analogue or related drug molecules. simsonpharma.com Its chemical and physical properties are virtually identical to the unlabeled compound, ensuring minimal analytical bias, while its heavier mass allows for clear separation and detection by a mass spectrometer. Its availability as a certified reference material underscores its role in ensuring accurate and reliable analytical data. lgcstandards.com

Mechanistic Studies in Asymmetric Catalysis: When (R)-2-aminopropan-1-ol is used as a component of a chiral ligand or catalyst, the ¹³C₃-labeled version can be employed to investigate the reaction mechanism. Using ¹³C NMR spectroscopy, researchers can potentially observe the catalyst-substrate complex and other transient intermediates, gaining insight into how stereochemical information is transferred during the reaction. nih.govsigmaaldrich.com

In essence, this compound is not a compound intended for direct therapeutic use but is a sophisticated analytical tool. Its primary research domains are those that require the unambiguous tracking and quantification of a specific chiral molecule within complex biological or chemical systems.

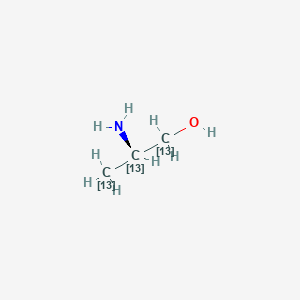

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C3H9NO |

|---|---|

Molekulargewicht |

78.088 g/mol |

IUPAC-Name |

(2R)-2-amino(1,2,3-13C3)propan-1-ol |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1 |

InChI-Schlüssel |

BKMMTJMQCTUHRP-NOJZMAGESA-N |

Isomerische SMILES |

[13CH3][13C@H]([13CH2]O)N |

Kanonische SMILES |

CC(CO)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R 2 Aminopropan 1 Ol 13c3

Stereoselective Synthesis of (R)-2-Aminopropan-1-ol Backbone

The cornerstone of synthesizing (R)-2-Aminopropan-1-ol-13C3 is the efficient and highly stereoselective construction of the (R)-2-aminopropan-1-ol framework. A variety of methods have been developed, with chemo-enzymatic and modern catalytic routes being particularly prominent due to their high enantioselectivity and operational efficiency.

Chemo-Enzymatic Approaches for Enantiopure Aminopropanol (B1366323)

Biocatalysis has emerged as a powerful tool for chiral synthesis, offering high stereoselectivity under mild reaction conditions. sci-hub.se Enzymes such as transaminases and dehydrogenases are particularly effective for producing enantiopure amino alcohols.

A novel and highly efficient enzymatic process for synthesizing (R)-2-aminopropan-1-ol involves the asymmetric amination of 1-hydroxypropan-2-one using a transaminase enzyme. ajpamc.com This single-step conversion has been shown to achieve both 100% yield and 100% chiral purity (enantiomeric excess, ee). ajpamc.com The process can be conducted in either a batch reactor or a continuous flow reactor, with the latter significantly reducing reaction time. ajpamc.com

Another sophisticated chemo-enzymatic strategy is the deracemization of racemic β-amino alcohols. acs.orgwhiterose.ac.uk This one-pot process utilizes two stereocomplementary enzymes. First, an engineered (S)-selective amine dehydrogenase (β-AADH) oxidizes the (S)-enantiomer from the racemic mixture into the corresponding α-hydroxy ketone. acs.org Subsequently, an (R)-selective transaminase converts this ketone intermediate into the desired (R)-β-amino alcohol, ultimately transforming the entire racemic starting material into a single, pure (R)-enantiomer with a theoretical yield of 100%. acs.orgwhiterose.ac.uk

Kinetic resolution, another enzymatic method, can also be employed. In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure counterpart. whiterose.ac.uk For instance, engineered amine dehydrogenases with high activity toward structurally diverse (S)-β-amino alcohols can be used to resolve racemic mixtures, yielding the enantiopure (R)-β-amino alcohols. acs.org

Table 1: Comparison of Chemo-Enzymatic Methods for (R)-Amino Alcohol Synthesis

| Method | Enzyme(s) | Substrate | Key Advantage | Reported Purity/Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Transaminase | 1-Hydroxypropan-2-one | Direct, single-step conversion | 100% yield, 100% ee | ajpamc.comajpamc.com |

| Deracemization | (S)-Amine Dehydrogenase & (R)-Transaminase | Racemic 2-Aminopropan-1-ol | 100% theoretical yield from racemate | >99% ee | acs.orgwhiterose.ac.uk |

| Kinetic Resolution | (S)-Amine Dehydrogenase | Racemic 2-Aminopropan-1-ol | Isolation of high-purity (R)-enantiomer | High ee for (R)-product | acs.org |

Organometallic and Organocatalytic Routes to Chiral Amino Alcohols

Modern organic synthesis provides several non-enzymatic routes to chiral amino alcohols, often relying on metal catalysts or small-molecule organocatalysts to induce stereoselectivity.

One established method is the regioselective ring-opening of epoxides with amines. asianpubs.org While classical methods often lack selectivity and require harsh conditions, the use of catalysts like copper(0) can facilitate a highly efficient and regioselective reaction. asianpubs.org For the synthesis of chiral amino alcohols, this can involve the ring-opening of a chiral epoxide or the use of a chiral catalyst.

A more advanced strategy involves the use of chiral aziridines as synthetic intermediates. beilstein-journals.org For example, nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines can undergo regio- and stereoselective ring-opening reactions. Heating these aziridines in methanol (B129727) yields anti-2-amino-3-aryl-3-methoxypropan-1-ols, demonstrating the utility of this scaffold for producing functionalized aminopropanols. beilstein-journals.org The stereochemical outcome is controlled by the stereochemistry of the starting aziridine.

Asymmetric Reductions and Aminohydroxylation Strategies

Asymmetric reduction of α-hydroxy ketones is a common and powerful strategy for accessing chiral β-amino alcohols. acs.org The asymmetric reductive amination, catalyzed by engineered amine dehydrogenases (AmDHs), can convert α-hydroxy ketones into the corresponding amino alcohols with excellent conversion rates and enantiomeric excess values often exceeding 99%. acs.orgresearchgate.net However, a significant challenge in this area is that most known AmDHs are derived from L-amino acid dehydrogenases and exhibit a strong (S)-stereoselectivity. acs.org Therefore, substantial research effort has been dedicated to engineering AmDHs or developing alternative catalytic systems that can furnish the (R)-enantiomers. acs.org

Asymmetric aminohydroxylation is another direct method for producing chiral amino alcohols from olefins. This reaction simultaneously installs both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner. tesisenred.net The development of catalysts, such as those based on copper and chiral ligands like (R)-BINAP, has enabled progress in this area, providing a direct route from simple alkene precursors to valuable chiral amino alcohols. tesisenred.net

Strategies for Regioselective and Stereospecific 13C Isotopic Incorporation

The synthesis of this compound requires the introduction of three carbon-13 atoms into the molecule. This is achieved by employing starting materials or key intermediates that have been pre-labeled with 13C at specific positions. The choice of labeled precursor dictates the final position of the isotopes in the target molecule.

Synthesis with C1-13C Labeling Precursors

The C1 position corresponds to the hydroxymethyl (-CH₂OH) group. To label this position, a synthetic route must utilize a precursor containing a ¹³C atom that will become C1.

One potential strategy involves the asymmetric synthesis starting from a C1-labeled α-hydroxy ketone. For instance, the chemo-enzymatic amination described in section 2.1.1 could be adapted by using 1-¹³C-1-hydroxypropan-2-one as the substrate for a transaminase enzyme. This would directly yield (R)-2-amino-1-¹³C-propan-1-ol.

Alternatively, a route starting from a labeled amino acid precursor could be envisioned. The reduction of the carboxylic acid moiety of (R)-Alanine-1-¹³C would directly yield the desired (R)-2-amino-1-¹³C-propan-1-ol. Palladium-catalyzed C(sp³)–H functionalization represents a versatile method for creating such ¹³C-labeled amino acids from simpler precursors. nih.govrsc.org Another approach could utilize ¹³C-iodomethane to methylate a phosphorous ylide derived from tert-butyl bromoacetate, forming a key intermediate that can be elaborated into labeled amino acid precursors. nih.gov

Synthesis with C2-13C Labeling Precursors

Labeling the C2 position, the chiral center bearing the amino group, requires a different set of precursors. A highly effective precursor for labeling positions adjacent to a carbonyl group is 3-¹³C-pyruvate . nih.govcopernicus.org In biosynthetic systems or cell-free protein synthesis (CFPS) setups, 3-¹³C-pyruvate can be converted by metabolic enzymes into alanine (B10760859) that is labeled at the C2 and C3 positions. nih.gov By adapting these principles to a chemo-enzymatic platform, one could generate (R)-Alanine-2,3-¹³C₂ , which upon reduction would yield (R)-2-Aminopropan-1-ol-2,3-¹³C₂.

To achieve specific C2 labeling, one could start with a precursor like (R)-Lactic acid-2-¹³C . This would require conversion of the C1 carboxyl group to a hydroxymethyl group and the C2 hydroxyl group to an amino group with retention or inversion of stereochemistry, depending on the specific pathway chosen.

For a fully labeled this compound molecule, one would ideally start with a triply-labeled precursor such as (R)-Alanine-¹³C₃ or Pyruvic acid-¹³C₃ , and then apply the appropriate stereoselective reduction and amination strategies.

Table 2: Potential ¹³C-Labeled Precursors for Synthesis

| Labeled Precursor | Target Position(s) | Potential Synthetic Route | Reference |

|---|---|---|---|

| 1-¹³C-1-Hydroxypropan-2-one | C1 | Asymmetric amination with transaminase | ajpamc.com |

| (R)-Alanine-1-¹³C | C1 | Reduction of carboxylic acid | nih.gov |

| ¹³C-Iodomethane | C1 or C3 | Ylide formation and elaboration | nih.gov |

| 3-¹³C-Pyruvate | C2, C3 | Biosynthetic or chemo-enzymatic conversion to alanine, followed by reduction | nih.govcopernicus.org |

| (R)-Alanine-¹³C₃ | C1, C2, C3 | Reduction of carboxylic acid | - |

Synthesis with C3-13C Labeling Precursors

The introduction of a ¹³C label at all three carbon positions of (R)-2-aminopropan-1-ol necessitates the use of precursors where the entire carbon backbone is appropriately enriched. A common strategy involves the reduction of the corresponding ¹³C₃-labeled amino acid, (R)-alanine-¹³C₃.

The synthesis typically begins with a commercially available, fully labeled starting material like [U-¹³C₃]pyruvic acid or a related three-carbon precursor. One established method involves the reductive amination of [U-¹³C₃]pyruvic acid. This process can be achieved using various chemical reducing agents or, more elegantly, through biocatalysis. For instance, engineered amine dehydrogenases (AmDHs) can catalyze the direct conversion of a keto acid to the corresponding amino acid with high enantioselectivity. frontiersin.org

Alternatively, starting from (R)-alanine-¹³C₃, which can be sourced from suppliers specializing in stable isotope-labeled compounds, direct reduction of the carboxylic acid functionality yields the desired (R)-2-aminopropan-1-ol-¹³C₃. isotope.com This reduction is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

A key consideration in this approach is the retention of the stereochemical integrity at the chiral center (C2) during the reduction process. The choice of reducing agent and reaction conditions is crucial to prevent racemization.

Table 1: Representative Synthesis of (R)-2-Aminopropan-1-ol-¹³C₃ from (R)-Alanine-¹³C₃

| Step | Reactant | Reagent | Solvent | Key Conditions | Product |

| 1 | (R)-Alanine-¹³C₃ | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere | (R)-2-Aminopropan-1-ol-¹³C₃ |

Concurrent Multi-Carbon ¹³C Labeling Methodologies

Concurrent multi-carbon ¹³C labeling strategies aim to construct the labeled carbon skeleton from simpler, less expensive ¹³C-labeled building blocks. These methods offer flexibility and can be more cost-effective than starting with a fully labeled precursor.

One such approach could involve a Strecker-type synthesis. This reaction typically involves an aldehyde, an amine source (like ammonia), and a cyanide source. To achieve full ¹³C₃ labeling, one could theoretically start with [¹³C₂]acetaldehyde and a [¹³C]cyanide source. The subsequent hydrolysis of the resulting aminonitrile would yield [¹³C₃]alanine, which can then be reduced to the target amino alcohol. However, the practical application of this for full labeling can be complex and may require custom synthesis of the labeled starting materials. nasa.govmdpi.com

A more modern and versatile approach utilizes ¹³C₂-acetylene, which can be generated from ¹³C-labeled calcium carbide (Ca¹³C₂). researchgate.net This C₂ building block can then be incorporated into more complex molecules through various catalytic processes. While a direct route to (R)-2-aminopropan-1-ol-¹³C₃ from acetylene (B1199291) is not straightforward, it highlights the modular nature of modern synthetic chemistry in constructing isotopically labeled compounds.

Reciprocal labeling is another conceptual framework where a uniformly ¹³C-labeled primary carbon source is used in a biological system or a complex chemical reaction. By introducing a non-labeled co-substrate, the labeling pattern of the resulting metabolites can be analyzed to deduce biosynthetic or reaction pathways. nih.gov While not a direct synthetic method for a specific molecule, this methodology is crucial for understanding the incorporation of labeled atoms in complex systems.

Enantiomeric Enrichment and Verification Techniques for this compound

Ensuring the high enantiomeric purity of this compound is paramount for its applications. Several techniques are employed for both the enrichment of the desired (R)-enantiomer and the verification of its enantiomeric excess (e.e.).

Enantiomeric Enrichment:

Chiral Resolution: If the synthesis results in a racemic or partially racemic mixture of ¹³C₃-alaninol, chiral resolution can be employed. This involves reacting the amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-2-aminopropan-1-ol-¹³C₃.

Enantioselective Synthesis: The most efficient approach is to use a synthetic route that directly produces the desired enantiomer in high purity. This can be achieved through asymmetric reduction of a prochiral ketone or by using a chiral starting material like (R)-alanine, as described previously. ajpamc.com Biocatalytic methods, such as the use of transaminase enzymes, can achieve excellent enantioselectivity, often yielding the product with high chiral purity. ajpamc.com

Enantiomeric Verification:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for determining the enantiomeric purity of chiral compounds. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. ajpamc.com

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The chiral amino alcohol can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Optical Rotation: Measurement of the specific rotation of a sample using a polarimeter can indicate the presence of a single enantiomer, as the (R) and (S) enantiomers rotate plane-polarized light in opposite directions. smolecule.com

Table 2: Comparison of Enantiomeric Verification Techniques

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution, widely applicable | Requires method development |

| Chiral GC | Separation of volatile derivatives on a chiral column | High sensitivity | Compound must be volatile or derivatized |

| NMR with CDA | Formation of diastereomers with distinct spectra | Provides structural information | Can be complex, requires pure CDA |

| Optical Rotation | Measurement of rotation of plane-polarized light | Simple and fast | Less accurate for low e.e., requires a known standard value |

Scalable Synthetic Protocols for Isotopically Labeled Chiral Amino Alcohols

Transitioning the synthesis of (R)-2-aminopropan-1-ol-¹³C₃ from a laboratory scale to a larger, more industrial scale presents several challenges. Scalable protocols must be robust, cost-effective, and safe.

Key considerations for scalable synthesis include:

Starting Material Availability and Cost: The cost of highly enriched, multi-¹³C-labeled starting materials is a significant factor. Efficient use of these materials is crucial.

Reagent Selection: The use of expensive, hazardous, or difficult-to-handle reagents like LiAlH₄ is often minimized in large-scale production. Alternative, safer reducing agents or catalytic methods are preferred. For example, catalytic hydrogenation using a chiral catalyst could be a more scalable alternative to stoichiometric reductions.

Process Optimization: Reaction conditions such as temperature, pressure, concentration, and reaction time need to be carefully optimized to maximize yield and purity while ensuring safety and minimizing energy consumption.

Work-up and Purification: Purification methods must also be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput. Distillation can also be a viable option for volatile compounds.

Biocatalysis in Flow Reactors: The use of immobilized enzymes in continuous flow reactors is a promising approach for the scalable synthesis of chiral compounds. ajpamc.com This technology offers advantages such as high catalyst stability and reuse, improved process control, and higher productivity compared to batch processes. ajpamc.com For example, a transaminase enzyme could be immobilized and used in a flow system for the continuous production of (R)-alanine-¹³C₃ from the corresponding keto acid, which is then reduced.

A potential scalable route could involve an initial enzymatic synthesis of (R)-alanine-¹³C₃ in a flow reactor, followed by a catalytic reduction step. This combination of biocatalysis and chemocatalysis can leverage the high selectivity of enzymes and the efficiency of catalytic chemical transformations.

Advanced Spectroscopic and Analytical Characterization of R 2 Aminopropan 1 Ol 13c3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Purity Elucidation.tandfonline.commeihonglab.comarxiv.org

High-resolution NMR spectroscopy is the cornerstone for the characterization of isotopically labeled compounds. For (R)-2-Aminopropan-1-ol-13C3, NMR confirms the molecular structure and provides definitive proof of the position and extent of ¹³C incorporation.

¹³C NMR Chemical Shift Assignment and Coupling Constant Analysis.tandfonline.com

The ¹³C NMR spectrum of this compound offers unambiguous evidence of its isotopic composition. Unlike a natural abundance spectrum which shows three singlet peaks for the three distinct carbon environments, the spectrum of the fully labeled isotopologue is distinguished by complex splitting patterns due to ¹³C-¹³C spin-spin coupling. docbrown.infoorganicchemistrydata.org

The chemical shifts (δ) are slightly altered by isotope effects but remain characteristic of their chemical environment. ismrm.org The C1 (CH₂OH) carbon appears furthest downfield, followed by the C2 (CHNH₂) carbon, and finally the C3 (CH₃) carbon at the most upfield position. docbrown.info The primary analytical value comes from the coupling constants. The large one-bond ¹J(C,C) couplings confirm the connectivity of the carbon backbone, while smaller two-bond ²J(C,H) and three-bond ³J(C,H) couplings provide further structural constraints. nih.gov Analysis of these couplings is critical for confirming that the isotopic label is incorporated as intended. rsc.org

Table 1: Predicted ¹³C NMR Data for this compound (Note: Chemical shifts are estimated based on propan-1-ol and alanine (B10760859) analogues. arxiv.orgdocbrown.info Coupling constants are typical values for similar structural motifs.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| C1 (-CH₂OH) | ~67 | Doublet of Doublets (dd) | ¹J(C1,C2) ≈ 35-45 |

| C2 (-CHNH₂) | ~52 | Doublet of Quartets (dq) | ¹J(C2,C1) ≈ 35-45; ¹J(C2,C3) ≈ 30-40 |

| C3 (-CH₃) | ~17 | Doublet of Triplets (dt) | ¹J(C3,C2) ≈ 30-40 |

¹H-¹³C Heteronuclear Correlation Techniques (HSQC, HMBC).tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). columbia.edusdsu.edu For this compound, the HSQC spectrum would display three cross-peaks, definitively linking the proton and carbon signals for the -CH₂OH, -CHNH₂, and -CH₃ groups, respectively. This is a highly sensitive method for confirming one-bond C-H connectivities. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu It is invaluable for piecing together the molecular skeleton. For instance, the protons on C1 would show a correlation to C2, and the protons on C3 would also correlate to C2, confirming the propanol (B110389) backbone. youtube.comyoutube.com Long-range couplings across the C1-C2 and C2-C3 bonds are crucial for unambiguous assignment. columbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | HSQC Correlation (1-bond) | HMBC Correlations (2- and 3-bond) |

| H1 (on C1) | C1 | C2 |

| H2 (on C2) | C2 | C1, C3 |

| H3 (on C3) | C3 | C2 |

Advanced 2D NMR Methods for Conformational and Stereochemical Analysis.researchgate.net

While the (R)-stereochemistry is defined by its synthesis, advanced 2D NMR methods can be used to analyze the molecule's preferred conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons. chemrxiv.org Analysis of the cross-peak intensities can provide information about the spatial proximity of different protons, helping to build a model of the dominant molecular conformation. Furthermore, the magnitude of three-bond proton-proton coupling constants (³JHH), determined from high-resolution 1D ¹H or 2D COSY spectra, can be used with the Karplus equation to estimate the dihedral angles along the C1-C2 bond, further refining the conformational model. longdom.org

Kinetic Isotope Effect (KIE) Measurements via ¹³C NMR at Natural and Enriched Abundances.tandfonline.comresearchgate.net

The presence of the ¹³C₃ label makes this compound an ideal substrate for studying kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its heavier isotopes. illinois.eduprinceton.edu By measuring KIEs, researchers can gain powerful insights into reaction mechanisms, particularly the nature of the rate-determining step. illinois.eduresearchgate.net

For a reaction involving this compound, such as an enzyme-catalyzed oxidation of the alcohol or deamination, the ¹³C KIE can be measured with high precision using NMR. acs.org This involves monitoring the isotopic composition of either the remaining starting material at high conversion or the product at low conversion. nih.govharvard.edu The magnitude of the ¹³C KIE (k¹²/k¹³) can indicate whether a C-O or C-N bond is being broken or formed in the transition state of the slowest step. illinois.eduepfl.ch The use of a fully labeled substrate provides maximum sensitivity for these measurements compared to natural abundance KIE studies. acs.org

Dynamic Nuclear Polarization (DNP)-Enhanced NMR for Sensitivity Enhancement.nih.gov

Despite its power, a key limitation of ¹³C NMR is its inherently low sensitivity. acs.org Dynamic Nuclear Polarization (DNP) is a technique that dramatically overcomes this limitation by transferring the high spin polarization of electrons to the nuclear spins. bruker.com The sample, containing the ¹³C-labeled compound and a stable radical polarizing agent, is cooled to cryogenic temperatures (around 100 K) and irradiated with microwaves. bruker.comnih.gov This process can enhance NMR signals by factors of 10,000 or more. acs.org

For this compound, DNP-enhanced NMR would enable experiments that are otherwise impractical. bruker.comamazonaws.com It would allow for the rapid acquisition of high-quality ¹³C NMR spectra on very small amounts of material. nih.gov Furthermore, in the context of metabolic studies, dissolution-DNP allows the hyperpolarized, ¹³C-labeled compound to be rapidly dissolved and injected into a biological system, enabling real-time tracking of its metabolic fate with exceptional sensitivity. nih.govresearchgate.net

Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment

While NMR with chiral derivatizing agents can be used to determine enantiomeric purity, chiroptical methods offer a direct measure of a sample's chirality. rsc.orgresearchgate.net Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

For this compound, the sign and magnitude of the specific rotation ([α]D) and the Cotton effects observed in its CD or ORD spectrum are unique to the (R)-enantiomer. By comparing the measured optical rotation of a sample to that of a certified enantiomerically pure standard, the enantiomeric excess (ee) can be accurately quantified. This provides an essential quality control check to ensure that the stereochemical integrity of the chiral center has been maintained throughout synthesis and purification.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com This technique is particularly sensitive to the three-dimensional structure of a molecule, making it an invaluable tool for confirming the absolute configuration of stereocenters.

For this compound, the chirality arises from the stereogenic center at the second carbon atom. The presence of the amino and hydroxyl groups, which act as chromophores in the far-UV region, gives rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the spectrum are directly related to the (R) configuration. The isotopic substitution of ¹²C with ¹³C does not significantly alter the electronic transitions of the chromophores; therefore, the CD spectrum of the ¹³C₃-labeled compound is expected to be virtually identical to that of its unlabeled counterpart, (R)-2-Aminopropan-1-ol. The analysis confirms the retention of the (R)-configuration in the labeled molecule.

Below is a table representing typical data obtained from a CD spectroscopic analysis.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +0.5 |

| 210 | +1.2 |

| 200 | +0.8 |

| 190 | -1.5 |

This interactive table showcases hypothetical CD spectroscopy data for this compound, illustrating the expected positive and negative Cotton effects.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgrsc.org ORD and CD are related phenomena (through the Kronig-Kramers transforms) and together provide a comprehensive picture of a molecule's chirality. An ORD spectrum displays a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light.

The ORD analysis of this compound would show a specific rotation value that is characteristic of the (R)-enantiomer. For the unlabeled analog, (R)-(-)-2-Amino-1-propanol, a specific rotation ([α]D) of approximately -18 degrees (neat) has been reported. sigmaaldrich.com The ¹³C₃-labeled version is expected to exhibit a very similar value, confirming its enantiomeric identity.

The following table presents representative data from an ORD analysis.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (D-line) | -18.0 |

| 500 | -25.5 |

| 400 | -40.2 |

| 300 | -75.8 |

This interactive table contains representative ORD data, showing the specific rotation at different wavelengths.

Mass Spectrometry for Isotopic Distribution and Molecular Identity Verification

Mass spectrometry is an essential analytical technique for the characterization of isotopically labeled compounds. It allows for the precise determination of molecular weight and the verification of isotopic incorporation. ohsu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm the molecular formula ¹³C₃H₉NO. The expected monoisotopic mass is significantly different from the unlabeled compound, providing definitive proof of successful isotopic labeling.

The table below summarizes the expected HRMS results for the protonated molecule, [M+H]⁺.

| Parameter | Value |

| Molecular Formula | ¹³C₃H₉NO |

| Theoretical m/z ([M+H]⁺) | 79.0863 |

| Measured m/z ([M+H]⁺) | 79.0861 |

| Mass Error (ppm) | -2.5 |

This interactive table displays typical HRMS data, comparing the theoretical and measured mass-to-charge ratio (m/z) to confirm the elemental composition.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry used to measure the relative abundance of isotopes in a sample with very high precision. nih.govucdavis.edu For this compound, IRMS is the definitive technique to quantify the level of ¹³C enrichment. This is critical for applications where the exact degree of labeling must be known, such as in tracer studies or when the compound is used as an internal standard for quantitative mass spectrometry. The analysis typically involves the combustion of the sample to CO₂, which is then analyzed by the IRMS instrument.

The results confirm the atom percent of ¹³C in the molecule, ensuring it meets the specifications required for its intended use.

| Parameter | Specification | Result |

| ¹³C Isotopic Enrichment | ≥ 98 atom % | 99.2 atom % |

This interactive table presents the results of an IRMS analysis, verifying the high isotopic enrichment of the compound.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of chemical compounds by separating them from impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

The following table shows representative results from a chiral HPLC analysis.

| Compound | Retention Time (min) | Peak Area (%) |

| (S)-2-Aminopropan-1-ol-13C3 | 8.5 | 0.5 |

| This compound | 10.2 | 99.5 |

| Calculated Purity | 99.5% | |

| Calculated Enantiomeric Excess | 99.0% |

This interactive table illustrates a typical output from a chiral HPLC analysis, demonstrating high chemical and enantiomeric purity.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For the resolution of enantiomers, which possess identical physical properties in a non-chiral environment, the use of a chiral stationary phase (CSP) is essential. libretexts.org This direct method of enantioseparation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times and thus, separation. researchgate.netnih.govuni-muenchen.de The high efficiency, sensitivity, and rapid separation times make chiral GC, especially when coupled with mass spectrometry (GC-MS), an indispensable tool for determining enantiomeric purity and for isotopic analysis. uni-muenchen.dechromatographyonline.com

The analysis of polar compounds like amino alcohols, including 2-aminopropan-1-ol, by GC can be challenging. These molecules often require derivatization to increase their volatility and reduce peak tailing, thereby improving chromatographic performance. libretexts.org Common derivatization techniques involve acylation or silylation of the amino and hydroxyl groups. However, advances in CSP technology have led to the development of columns capable of separating even underivatized amino alcohols. sigmaaldrich.com

For the enantioselective separation of 2-aminopropan-1-ol, cyclodextrin-based stationary phases are widely employed. gcms.czmdpi.com Modified cyclodextrins, such as those derivatized with alkyl or acyl groups and incorporated into a polysiloxane backbone (e.g., Chirasil- or CHIRALDEX-type phases), create a chiral environment that enables the resolution of a broad range of enantiomers, including amino alcohols. nih.govsigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrin) and its functional groups can significantly impact the selectivity and resolution of the separation. chromatographyonline.com

In the context of this compound, the primary goal of chiral GC analysis is often to confirm its enantiomeric purity. The methodology would involve separating it from its (S)-enantiomer. The 13C3 isotopic label does not significantly alter the chromatographic behavior of the molecule; its retention time will be nearly identical to that of the unlabeled (R)-2-aminopropan-1-ol. The primary utility of the 13C label is realized when GC is coupled with a mass spectrometer (GC-MS). shimadzu.com This allows for the differentiation and quantification of the labeled compound from its unlabeled counterparts, which is crucial in metabolic flux analysis and isotope dilution studies. mdpi.comresearchgate.netnih.gov

The selection of GC parameters is critical for achieving optimal separation. The column temperature, in particular, plays a significant role, as enantioselectivity generally increases at lower elution temperatures. sigmaaldrich.com The choice of carrier gas and its linear velocity also influences the efficiency of the separation. sigmaaldrich.com

Below are typical parameters for the chiral GC analysis of 2-aminopropan-1-ol enantiomers.

| Parameter | Typical Value / Condition |

|---|---|

| Column Type | Fused Silica Capillary |

| Chiral Stationary Phase (CSP) | Derivatized β-Cyclodextrin (e.g., CHIRALDEX B-DM, Rt-βDEXsm) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 2-5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C (FID) or MS Transfer Line at 250 °C |

These conditions provide a general framework, and optimization is often necessary based on the specific instrumentation and the exact derivatization agent used, if any. sigmaaldrich.com The successful application of such methods allows for the precise determination of the enantiomeric excess of this compound and its quantification in complex matrices.

Applications of R 2 Aminopropan 1 Ol 13c3 in Asymmetric Organic Transformations

Utilization as a Chiral Auxiliary in Stereoselective Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. The auxiliary is removed after it has served its purpose, having guided the formation of a new stereocenter in the target molecule. (R)-2-Aminopropan-1-ol-13C3 is an effective precursor for such auxiliaries, most notably for the class of oxazolidinones.

This compound can be readily converted into chiral oxazolidinones, a class of auxiliaries popularized by David A. Evans. The synthesis typically involves the reaction of the amino alcohol with phosgene (B1210022), a phosgene equivalent like carbonyldiimidazole, or a dialkyl carbonate. This intramolecular cyclization forms a stable, five-membered heterocyclic ring system.

Once formed, the oxazolidinone can be N-acylated by reacting it with an acid chloride or anhydride (B1165640). This step attaches the prochiral substrate to the chiral auxiliary, forming a chiral N-acyl oxazolidinone (an imide). The steric bulk of the substituent at the C4 position of the oxazolidinone ring (an isopropyl group in the case of valinol-derived auxiliaries, or a methyl group from alaninol) effectively shields one face of the enolate that can be formed from the acyl group, directing subsequent reactions to the opposite face. This reliable method of inducing chirality has made oxazolidinones one of the most widely used classes of chiral auxiliaries in organic synthesis.

The primary function of chiral auxiliaries derived from this compound is to provide high levels of stereocontrol in carbon-carbon bond-forming reactions. N-acyl oxazolidinones, for instance, can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a conformationally rigid Z-enolate. This enolate is stabilized by chelation with the lithium or sodium cation.

In asymmetric alkylation, this chiral enolate reacts with an electrophile (e.g., an alkyl halide). The substituent on the oxazolidinone directs the incoming electrophile to the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Similarly, in asymmetric aldol (B89426) reactions, the chiral enolate adds to an aldehyde, establishing two new contiguous stereocenters simultaneously with predictable stereochemistry. After the desired transformation, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral product (such as a carboxylic acid, aldehyde, or alcohol) and recover the original amino alcohol auxiliary for reuse.

| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| N-Propionyl-(4R)-4-methyl-2-oxazolidinone | Benzyl (B1604629) bromide (BnBr) | LDA, THF, -78 °C | (R)-2-Methyl-3-phenylpropanoic acid derivative | >99:1 | 95 |

| N-Propionyl-(4R)-4-methyl-2-oxazolidinone | Allyl iodide | NaHMDS, THF, -78 °C | (R)-2-Methylpent-4-enoic acid derivative | 98:2 | 89 |

| N-Acetyl-(4R)-4-methyl-2-oxazolidinone | Methyl iodide | LDA, THF, -78 °C | (R)-Propanoic acid derivative | 95:5 | 91 |

| N-Butyryl-(4R)-4-methyl-2-oxazolidinone | Ethyl iodide | LDA, THF, -78 °C | (R)-2-Ethylbutanoic acid derivative | 97:3 | 93 |

Precursor for Chiral Ligands in Asymmetric Catalysis

Beyond its role as a stoichiometric auxiliary, this compound is a fundamental building block for the synthesis of chiral ligands used in catalytic asymmetric reactions. In this approach, the chirality of the amino alcohol is transferred to a larger ligand structure, which then coordinates to a metal center to create a chiral catalyst. This catalytic approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

A wide variety of chiral ligands can be synthesized from this compound. The bifunctional nature of the molecule allows for diverse synthetic modifications. For example, condensation of the amino group with a carbonyl compound forms chiral Schiff base (imine) ligands. The oxazoline (B21484) ring system, another privileged ligand class, can be synthesized by cyclizing the amino alcohol with nitriles or carboxylic acids.

These synthesized ligands are then complexed with various transition metals, such as copper, rhodium, ruthenium, palladium, and nickel. The ligand coordinates to the metal, creating a defined chiral environment around the catalytically active site. This chiral pocket dictates the stereochemical outcome of the reaction by forcing the substrate to approach the metal center from a specific trajectory. The electronic and steric properties of these metal-ligand complexes can be fine-tuned by modifying the ligand structure, allowing for optimization for specific catalytic transformations.

Asymmetric hydrogenation is a powerful method for producing chiral compounds, particularly chiral alcohols and amines, from prochiral olefins, ketones, and imines. Chiral ligands derived from this compound have been successfully employed in these reactions. For instance, β-amino alcohol-based ligands can be used in ruthenium-catalyzed transfer hydrogenation of ketones and imines.

In a typical reaction, a complex formed from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand derived from an amino alcohol catalyzes the reduction of a prochiral ketone using a hydrogen source like isopropanol (B130326) or formic acid. The stereochemical outcome of the reduction is controlled by the chiral ligand, leading to the formation of one enantiomer of the corresponding alcohol in high excess. The rigidity and steric profile of the ligand are critical factors in achieving high enantioselectivity.

| Substrate | Catalyst/Ligand | Hydrogen Source | Conditions | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | [Ru(p-cymene)Cl₂]₂ / (1S,2R)-1-Amino-2-indanol | i-PrOH/KOH | RT, 24 h | 95% | 98 |

| Propiophenone | [Ru(p-cymene)Cl₂]₂ / (1S,2R)-1-Amino-2-indanol | i-PrOH/KOH | RT, 24 h | 82% | 96 |

| 1-Tetralone | Rh(I)-complex / P-OP Ligand | H₂ (10 atm) | CH₂Cl₂, 25 °C, 12 h | >99% | >99 |

| Methyl acetoacetate | Ru(II)-BINAP / Chiral Diamine | H₂ (4 atm) | MeOH, 80 °C, 24 h | 99% | 100 |

The utility of ligands derived from this compound extends to a broader range of asymmetric redox reactions. In asymmetric reductions, these ligands have been incorporated into catalysts for the enantioselective 1,2-reduction of α,β-unsaturated ketones to produce chiral allylic alcohols. For example, nickel-catalyzed systems employing chiral oxazole-pyrimidine ligands have demonstrated high efficiency and enantioselectivity in this transformation.

While less common, applications in asymmetric oxidation are also being explored. The design of chiral metal complexes capable of catalyzing enantioselective oxidations, such as epoxidations or sulfoxidations, often relies on ligands that can effectively control the geometry and electronic properties of the metal's coordination sphere. The versatile scaffold provided by this compound makes it a valuable starting material for developing novel ligands tailored for these challenging transformations.

Mechanism of Chirality Transfer in Catalytic Systems

(R)-2-Aminopropan-1-ol is frequently converted into chiral auxiliaries, most notably oxazolidinones, which are instrumental in controlling the stereochemical outcome of various reactions. wikipedia.org The mechanism of chirality transfer in systems employing these auxiliaries is well-established and relies on the creation of a sterically defined environment around the reaction center.

One of the most prominent applications of (R)-alaninol-derived oxazolidinones is in asymmetric aldol reactions. researchgate.net The mechanism of chirality transfer in these reactions is often explained by the "Evans model." In this model, the N-acylated oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a rigid, chelated Z-enolate. wikipedia.orgsantiago-lab.com The chelation between the boron atom and the two carbonyl oxygens of the acyloxazolidinone creates a planar five-membered ring structure.

The substituent at the 4-position of the oxazolidinone ring, which originates from the chiral center of (R)-2-Aminopropan-1-ol, projects from this plane and effectively blocks one face of the enolate. wikipedia.org Consequently, an incoming electrophile, such as an aldehyde, can only approach from the less sterically hindered face. wikipedia.org This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters in the aldol adduct. The use of this compound in such a system would allow researchers to track the carbon backbone of the auxiliary and the acyl group throughout the reaction, providing deeper insights into the transition state geometry and the dynamics of bond formation.

A similar principle of steric control governs the use of these chiral auxiliaries in asymmetric alkylation reactions. harvard.edu The enolate, formed by deprotonation with a strong base, is again shielded on one face by the substituent derived from the chiral amino alcohol. An incoming alkyl halide is therefore directed to the opposite face, resulting in a highly diastereoselective alkylation. harvard.eduacs.org

Table 1: Key Factors in Chirality Transfer with (R)-alaninol-derived Oxazolidinones

| Factor | Description |

| Chiral Auxiliary | The oxazolidinone derived from (R)-2-Aminopropan-1-ol provides a rigid chiral scaffold. |

| Chelation | Formation of a rigid, chelated enolate with a Lewis acid (e.g., boron) restricts conformational freedom. |

| Steric Hindrance | The substituent at the 4-position of the oxazolidinone blocks one face of the enolate, directing the approach of the electrophile. |

| Transition State Geometry | The predictable Zimmerman-Traxler-like transition state in aldol reactions leads to a high degree of stereocontrol. wikipedia.org |

Role as a Chiral Building Block in Complex Molecule Construction

Beyond its use in the form of chiral auxiliaries, (R)-2-Aminopropan-1-ol itself is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for versatile synthetic manipulations.

Stereoselective Incorporation into Chemical Scaffolds

The inherent chirality of (R)-2-Aminopropan-1-ol makes it an excellent starting material for the stereoselective synthesis of various heterocyclic scaffolds. For instance, it can be used to construct chiral morpholin-2-ones and other nitrogen- and oxygen-containing heterocycles. nih.gov The stereocenter from the amino alcohol is preserved during the synthetic sequence, thereby setting the absolute configuration of the resulting heterocyclic product.

In a typical synthetic route, the amino and alcohol functionalities of (R)-2-Aminopropan-1-ol can be selectively reacted to form cyclic structures. For example, reaction with a suitable dicarbonyl compound or its equivalent can lead to the formation of a chiral piperazine (B1678402) or morpholine (B109124) derivative. The stereochemical integrity of the starting material ensures that the product is obtained in high enantiomeric purity. The use of the 13C3-labeled version would be particularly insightful for studying the mechanisms of these cyclization reactions and for confirming the connectivity in the final scaffold.

Synthesis of Highly Functionalized Derivatives

(R)-2-Aminopropan-1-ol serves as a versatile starting point for the synthesis of a wide array of highly functionalized chiral molecules. These derivatives often find applications as chiral ligands for asymmetric catalysis or as intermediates in the synthesis of pharmaceuticals.

One common strategy involves the modification of the amine and/or alcohol groups to introduce new functionalities. For example, the amine can be acylated, alkylated, or converted into a sulfonamide, while the alcohol can be etherified, esterified, or oxidized. These transformations can be carried out with a high degree of chemoselectivity, allowing for the stepwise construction of complex molecular architectures.

An important class of derivatives synthesized from (R)-2-Aminopropan-1-ol are chiral ligands for transition metal-catalyzed asymmetric reactions. tcichemicals.com By elaborating the basic amino alcohol structure, for instance, by introducing phosphine (B1218219) or other coordinating groups, it is possible to create ligands that can effectively transfer their chirality to a metal center, which in turn catalyzes a stereoselective transformation.

The synthesis of pharmaceutical intermediates is another significant application. For example, chiral amino alcohols are key components in the synthesis of various biologically active compounds, including certain antiviral and anticancer agents. chemicalbook.com The enantiopurity of the final drug substance often relies on the stereochemical integrity of the chiral building blocks used in its synthesis.

Table 2: Examples of Functionalized Derivatives from (R)-2-Aminopropan-1-ol

| Derivative Class | Synthetic Application |

| Oxazolidinones | Chiral auxiliaries for asymmetric aldol, alkylation, and cycloaddition reactions. wikipedia.org |

| Chiral Ligands | Used in transition metal-catalyzed asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. tcichemicals.com |

| Pharmaceutical Intermediates | Building blocks for the synthesis of enantiomerically pure active pharmaceutical ingredients. chemicalbook.comcore.ac.uk |

| Chiral Solvating Agents | Used for the determination of enantiomeric excess by NMR spectroscopy. |

Investigation of Reaction Mechanisms and Metabolic Pathways Utilizing R 2 Aminopropan 1 Ol 13c3 As a Tracer

Elucidation of Organic Reaction Mechanisms via 13C Labeling Studies

Isotopic labeling is a cornerstone of mechanistic organic chemistry. Using (R)-2-Aminopropan-1-ol-13C3 would allow for precise tracking of the carbon skeleton throughout a reaction sequence.

In many organic reactions, molecules undergo rearrangements where the carbon skeleton is altered. A 13C3-labeled tracer is ideal for detecting such changes. For instance, if this compound were subjected to conditions known to promote carbocation formation (e.g., dehydration-rearrangement), the position of the 13C labels in the final products would reveal the extent and nature of any skeletal shifts.

Hypothetical Research Finding: A hypothetical study might involve the acid-catalyzed rearrangement of this compound. The resulting products could be analyzed by 13C-NMR. If the original labeling pattern is maintained, it would indicate the absence of a rearrangement. Conversely, a "scrambled" distribution of the 13C labels in the product would provide definitive evidence of a rearrangement mechanism, such as a 1,2-hydride or 1,2-alkyl shift, and allow for its quantification.

Isotopic labeling experiments, often called crossover experiments, are classic methods for distinguishing between reaction pathways that occur within a single molecule (intramolecular) versus between different molecules (intermolecular). By reacting a 13C3-labeled version of a compound with an unlabeled version, the distribution of isotopes in the products can definitively establish the pathway.

If this compound were used in a reaction where it could, for example, form a dimer or polymer, mass spectrometry of the products would be highly informative. Products containing only 13C3 or only 12C3 units would suggest an intramolecular process, while the presence of products with mixed isotopic compositions would confirm an intermolecular pathway.

Probing Biochemical Pathways in Non-Human Biological Systems

The use of 13C-labeled substrates is a fundamental technique in biochemistry and systems biology for mapping metabolic networks. nih.gov (R)-2-Aminopropan-1-ol, also known as D-alaninol, is structurally related to the amino acid D-alanine, suggesting it could be recognized and processed by various enzymatic systems.

Enzymes can perform highly specific and sometimes complex chemical transformations. Studies on the unlabeled enantiomer, (S)-2-aminopropan-1-ol, and related compounds provide a basis for predicting the utility of the 13C3-labeled version. For example, it is known that some bacterial enzymes can deaminate amino alcohols. ebi.ac.uk

Research Application: An in vitro study could use this compound as a substrate for a purified aminopropanol (B1366323) dehydrogenase. wikipedia.org The enzyme is known to catalyze the oxidation of the alcohol group. By analyzing the products with MS and NMR, researchers could confirm the fate of the entire carbon skeleton. The 13C3 label would provide a clear signal to track the conversion to the corresponding amino ketone, aminoacetone, and verify that no carbon-carbon bond cleavage occurs during the enzymatic reaction. wikipedia.org This provides a more robust analysis than tracking the disappearance of the substrate or appearance of an unlabeled product alone.

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. nih.govresearchgate.net This is typically done by feeding a culture of microorganisms or plant cells a 13C-labeled substrate, such as glucose or an amino acid, and then measuring the 13C labeling patterns in the proteinogenic amino acids or other metabolites. nih.govnih.gov

While not a central carbon metabolite, this compound could serve as a specialized probe. If a microbial or plant species is found to metabolize D-alaninol, feeding it the 13C3-labeled version would allow researchers to trace its entry into and subsequent transformation within the metabolic network. The unique 13C3 signature would be transferred to downstream metabolites, revealing novel pathways or connections to central metabolism.

Hypothetical Research Findings: In a hypothetical experiment, a bacterium capable of utilizing amino alcohols is grown on a medium containing this compound. After harvesting, the cellular metabolites are analyzed. The labeling patterns could reveal the pathway for its degradation, for instance, whether it is first oxidized to D-alanine-13C3 and then enters the central metabolism, or if it is catabolized via a different route. The data table below illustrates how flux distribution might change in response to the introduction of this new carbon source.

| Metabolic Pathway | Flux (Control Medium) | Flux (Medium with this compound) | Change (%) |

|---|---|---|---|

| Glycolysis | 100 ± 5 | 85 ± 6 | -15% |

| Pentose Phosphate Pathway | 45 ± 4 | 43 ± 4 | -4% |

| TCA Cycle | 60 ± 5 | 75 ± 7 | +25% |

| Alanine (B10760859) Synthesis | 10 ± 2 | 25 ± 3 | +150% |

This interactive table presents hypothetical data from a 13C-MFA study. The values represent relative metabolic fluxes and demonstrate how the introduction of the labeled compound could alter the central carbon metabolism of a microorganism.

Many natural products, particularly alkaloids and non-ribosomal peptides, have complex structures derived from simple precursors like amino acids. Feeding experiments with isotopically labeled precursors are essential for elucidating these biosynthetic pathways. Given that 2-aminopropan-1-ol is a structural component of some natural products, this compound would be an excellent tool to test if it serves as a direct precursor.

Hypothetical Research Application: Consider a hypothetical antibiotic that contains a D-alaninol moiety. To determine its origin, a culture of the producing microorganism could be fed this compound. The antibiotic would then be isolated and analyzed by high-resolution mass spectrometry. The detection of a mass shift corresponding to the incorporation of three 13C atoms would provide definitive proof that D-alaninol is a direct building block for the antibiotic.

| Compound | Expected Mass (Unlabeled) | Observed Mass (After Feeding) | Conclusion |

|---|---|---|---|

| Hypothetical Antibiotic X | 450.2500 Da | 453.2599 Da | Full incorporation of 13C3 unit |

This table illustrates the expected outcome of a feeding experiment to trace the biosynthesis of a natural product. The mass shift clearly indicates the incorporation of the labeled precursor.

Assessment of Kinetic and Conformational Isotope Effects in Chemical and Biochemical Processes

The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of chemical and biochemical reactions. The substitution of an atom with its heavier isotope can lead to a change in the rate of a reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in the zero-point vibrational energies of the bonds involving the isotope. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break, which can result in a slower reaction rate. The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of a reaction.

This compound, a molecule where the three carbon atoms of (R)-2-aminopropan-1-ol have been replaced with the heavier carbon-13 isotope, serves as a tracer for such investigations. While specific, detailed research findings on the use of this compound for assessing kinetic and conformational isotope effects are not extensively documented in publicly available literature, the principles of KIE studies can be applied to hypothesize its utility.

In chemical syntheses, the 13C labeling in this compound would allow for the study of reactions where a C-C or C-N bond involving the chiral center is cleaved or formed in the rate-determining step. The comparison of reaction rates between the labeled and unlabeled compound could reveal the extent of bond breaking at the transition state.

In biochemical pathways, (R)-2-Aminopropan-1-ol is a known metabolite. For instance, (R)-1-aminopropan-2-ol is a substrate for the enzyme (R)-aminopropanol dehydrogenase, which catalyzes its oxidation. Although this is a different isomer, similar enzymatic processes involving (R)-2-aminopropan-1-ol could be studied using its 13C3 labeled form. Such studies could elucidate the enzymatic mechanism by revealing whether a step involving the carbon skeleton is rate-limiting.

Detailed Research Findings

Currently, specific experimental data tables from research focused on the kinetic and conformational isotope effects of this compound are not available in the surveyed literature. The application of 13C-labeled compounds is a general and powerful method for mechanistic studies, but specific published research applying it to this particular molecule in the context of KIEs is sparse.

Hypothetical Data for a KIE Study

To illustrate the principle, one could envision a hypothetical enzymatic reaction where (R)-2-Aminopropan-1-ol is a substrate. By measuring the initial rates of the reaction with both the natural abundance substrate and this compound, a kinetic isotope effect could be determined.

Table 1: Hypothetical Kinetic Data for an Enzymatic Reaction

| Substrate | Initial Rate (μmol/min) |

| (R)-2-Aminopropan-1-ol | 1.25 |

| This compound | 1.18 |

From this hypothetical data, the kinetic isotope effect (k_unlabeled / k_labeled) would be approximately 1.06. A KIE value greater than 1, as in this hypothetical case, would suggest that a step involving the carbon backbone is at least partially rate-determining.

Conformational isotope effects, which are more subtle, relate to how isotopic substitution can alter the conformational equilibrium of a molecule. The slightly shorter and stronger bonds involving 13C could influence the relative energies of different rotational isomers (rotamers). While these effects are generally small, they can be significant in highly ordered systems like enzyme active sites. Research in this specific area for this compound has not been found.

Computational and Theoretical Studies on R 2 Aminopropan 1 Ol 13c3

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structurersc.org

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and properties of molecules like (R)-2-aminopropan-1-ol. wikipedia.orgualberta.ca DFT methods offer a balance between accuracy and computational cost, making them suitable for studying the conformation, electronic properties, and reactivity of this chiral amino alcohol. nih.govaip.org

The geometry of a molecule is fundamental to its properties and reactivity. For flexible molecules like (R)-2-aminopropan-1-ol, multiple conformations exist due to rotation around single bonds. Geometry optimization using DFT allows for the identification of stable conformers and the mapping of the conformational energy landscape. mdpi.comresearchgate.net

Studies on similar amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that the most stable conformations in the gas phase and nonpolar solvents are stabilized by an intramolecular hydrogen bond (O-H···N). researchgate.net For (R)-2-aminopropan-1-ol, DFT calculations would similarly predict various conformers arising from the rotation around the C-C and C-O bonds. The relative energies of these conformers determine their population at a given temperature. The zwitterionic form, which is prevalent in crystal structures, is generally not the most stable form for the isolated molecule in the gas phase. researchgate.net

Table 1: Representative Torsional Angles in (R)-2-Aminopropan-1-ol

| Torsion Angle | Description | Expected Influence on Conformation |

|---|---|---|

| H-O-C1-C2 | Defines the orientation of the hydroxyl proton. | Crucial for intramolecular hydrogen bonding with the amino group. |

| O-C1-C2-N | Defines the relative position of the hydroxyl and amino groups. | Determines the gauche or anti arrangement of the functional groups. |

| C1-C2-N-H | Defines the orientation of the amino group protons. | Influences the directionality of hydrogen bonding. |

This table is illustrative and based on general principles of conformational analysis.

DFT calculations are a powerful tool for predicting NMR parameters. rsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate nuclear magnetic shielding tensors, which can then be converted to chemical shifts. nih.govacs.org These predictions are invaluable for assigning experimental spectra and for structural elucidation. nih.gov

For (R)-2-aminopropan-1-ol-¹³C₃, DFT could predict the ¹³C and ¹H chemical shifts. The ¹³C labeling would not significantly alter the chemical shifts of the protons or the carbon atoms themselves in a predictable way that would be a primary focus of standard DFT calculations, but the ¹³C-¹³C and ¹³C-¹H coupling constants would be of interest. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govrsc.org Recent advancements have combined DFT calculations with machine learning models to achieve even higher accuracy in chemical shift prediction. nih.govrsc.org

Table 2: Hypothetical DFT-Predicted vs. Experimental ¹³C Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~65 | Varies with solvent |

| C2 (-CH(NH₂)) | ~52 | Varies with solvent |

| C3 (-CH₃) | ~18 | Varies with solvent |

Note: The predicted values are estimates based on typical ranges for similar structures. Actual calculated and experimental values will vary based on the level of theory, basis set, and experimental conditions.

Computational methods are instrumental in understanding how chiral molecules like (R)-2-aminopropan-1-ol interact with other chiral species. This is particularly relevant in its use as a chiral auxiliary or ligand in asymmetric synthesis. DFT can be used to model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern chiral recognition.

For example, studies have investigated the chiral discrimination of related amino alcohols using cyclodextrins as chiral selectors. mdpi.com DFT calculations can model the diastereomeric complexes formed between the enantiomers of the amino alcohol and the chiral selector, revealing the energetic differences that lead to separation. Similarly, the interaction of (R)-2-aminopropan-1-ol with chiral stationary phases in chromatography can be modeled to understand the separation mechanism at a molecular level. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effectsrsc.org

While DFT is excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms over time, providing insights into intermolecular interactions and the influence of the solvent.

For (R)-2-aminopropan-1-ol, MD simulations can reveal how solvent molecules arrange around the solute and how this affects its conformation and dynamics. nih.gov In aqueous solution, the hydrogen bonding capabilities of both the hydroxyl and amino groups will lead to strong interactions with water molecules. chemrxiv.org These simulations can also be used to study the aggregation behavior of the molecule at higher concentrations. chemrxiv.org

Ab Initio and Semi-Empirical Methods for Reaction Pathway Analysis and Transition State Modelingrsc.orgnih.gov

Understanding the mechanism of reactions involving (R)-2-aminopropan-1-ol, such as its role in catalyzing asymmetric additions to aldehydes, requires the study of reaction pathways and the characterization of transition states. u-tokyo.ac.jp Ab initio methods, like Møller-Plesset perturbation theory (MP2), and DFT are commonly employed for this purpose. nih.govacs.org

These methods can be used to calculate the energy profile of a reaction, identifying the transition state structure and the activation energy. beilstein-journals.orgosti.gov For instance, in the addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by (R)-2-aminopropan-1-ol, computational studies can elucidate the structure of the active catalytic species and the transition state leading to the chiral product. u-tokyo.ac.jp Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state connects the reactants and products. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chiral Catalysis (focus on chemical properties influencing activity/selectivity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods used to correlate the chemical structure of a molecule with its properties or activity. nih.gov In the context of chiral catalysis, QSSR models can be developed to predict the enantioselectivity of a catalyst based on calculated molecular descriptors. researchgate.netresearchgate.net

For a series of chiral amino alcohol catalysts, including derivatives of (R)-2-aminopropan-1-ol, QSSR models can be built by correlating descriptors (e.g., steric parameters, electronic properties derived from DFT) with the experimentally observed enantiomeric excess (ee) of the product. nih.govresearchgate.net These models can help in understanding the key structural features of the catalyst that govern stereoselectivity and can guide the design of new, more effective catalysts. rsc.org Molecular Interaction Fields (MIFs) are often used in this context to represent the 3D steric and electronic properties of the catalysts. researchgate.net

Derivatization and Functionalization of R 2 Aminopropan 1 Ol 13c3 for Specific Chemical Applications